4-Fluorobenzene-1-sulfinic acid
Overview
Description
4-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C6H5FO2S It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1-sulfinic acid can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzenesulfonyl chloride using reducing agents such as sodium borohydride or zinc in the presence of an acid . Another method includes the oxidation of 4-fluorobenzenethiol using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-fluorobenzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, zinc.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenethiol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Fluorobenzene-1-sulfinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzene-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with other molecules, leading to the formation of new compounds . The fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring .
Comparison with Similar Compounds
- 4-Fluorobenzenesulfonic acid
- 4-Fluorobenzenethiol
- 4-Fluorobenzenesulfonamide
Uniqueness: 4-Fluorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and thiols . The fluorine atom further enhances its chemical properties, making it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C6H5FO2S |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
SEEUPVOHHNMWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)O |
Origin of Product |
United States |
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